molecular formula C5H6O2S B14686408 2,5-Thiophenedione, dihydro-3-methyl- CAS No. 33688-06-1

2,5-Thiophenedione, dihydro-3-methyl-

Cat. No.: B14686408
CAS No.: 33688-06-1
M. Wt: 130.17 g/mol
InChI Key: HDFIYZKBENEYHE-UHFFFAOYSA-N
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Description

2,5-Thiophenedione, dihydro-3-methyl- is a heterocyclic compound containing a five-membered ring with one sulfur atom. This compound is part of the thiophene family, which is known for its diverse applications in medicinal chemistry, material science, and industrial chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Thiophenedione, dihydro-3-methyl- typically involves the condensation of sulfur with α-methylene carbonyl compounds and α-cyano esters. Another common method is the Paal-Knorr synthesis, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as a sulfurizing agent .

Industrial Production Methods

Industrial production of thiophene derivatives, including 2,5-Thiophenedione, dihydro-3-methyl-, often employs large-scale condensation reactions under controlled conditions to ensure high yield and purity. The use of microwave irradiation and specific catalysts can enhance the efficiency of these reactions .

Chemical Reactions Analysis

Types of Reactions

2,5-Thiophenedione, dihydro-3-methyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,5-Thiophenedione, dihydro-3-methyl- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,5-Thiophenedione, dihydro-3-methyl- involves its interaction with various molecular targets. In biological systems, it can inhibit specific enzymes or receptors, leading to its therapeutic effects. For example, it may act as a voltage-gated sodium channel blocker, which is crucial in its analgesic and anti-inflammatory properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,5-Thiophenedione, dihydro-3-methyl- stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its ability to undergo various chemical reactions and its wide range of applications make it a valuable compound in both research and industry .

Properties

CAS No.

33688-06-1

Molecular Formula

C5H6O2S

Molecular Weight

130.17 g/mol

IUPAC Name

3-methylthiolane-2,5-dione

InChI

InChI=1S/C5H6O2S/c1-3-2-4(6)8-5(3)7/h3H,2H2,1H3

InChI Key

HDFIYZKBENEYHE-UHFFFAOYSA-N

Canonical SMILES

CC1CC(=O)SC1=O

Origin of Product

United States

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